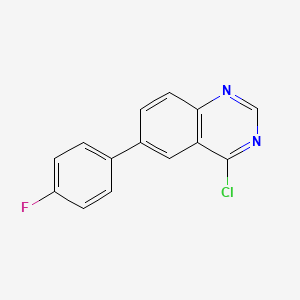

4-Chloro-6-(4-fluorophenyl)quinazoline

Vue d'ensemble

Description

4-Chloro-6-(4-fluorophenyl)quinazoline is a useful research compound. Its molecular formula is C14H8ClFN2 and its molecular weight is 258.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

Targeted Cancer Therapies

4-Chloro-6-(4-fluorophenyl)quinazoline serves as a crucial intermediate in synthesizing targeted cancer therapies. It is particularly effective in developing kinase inhibitors that selectively block tumor growth. Research has demonstrated that derivatives of this compound exhibit potent anti-tumor activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. For instance, compounds derived from this quinazoline scaffold have shown IC50 values in the low micromolar range against EGFR-mutant NSCLC cells, indicating their potential as effective anti-cancer agents .

Biochemical Research

Mechanisms of Action

In biochemical studies, this compound is utilized to investigate signaling pathways related to cell proliferation and apoptosis. Its derivatives have been shown to inhibit specific kinases involved in these processes, providing insights into cellular mechanisms and potential therapeutic targets. For example, studies have highlighted the role of NEK4 (never in mitosis A-related kinase 4) as a target for quinazoline derivatives, linking its inhibition to enhanced apoptosis in cancer cells .

Material Science

Organic Semiconductors

The compound's unique chemical properties make it a candidate for developing advanced materials, particularly organic semiconductors used in electronic devices. Research has explored its photophysical properties and reactivity, paving the way for applications in organic electronics and optoelectronics .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound shows promise in formulating agrochemicals targeting specific pests or diseases. Its selective action can contribute to more sustainable agricultural practices by reducing the environmental impact of broad-spectrum pesticides .

Diagnostic Tools

Imaging Techniques

The compound is being researched for its potential role in developing diagnostic agents that enhance imaging techniques used in medical applications. These agents could improve disease detection and monitoring by providing better contrast in imaging modalities such as MRI or PET scans .

Comprehensive Data Table

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The C4-chlorine atom demonstrates exceptional electrophilicity due to electron-withdrawing effects from adjacent nitrogen atoms in the quinazoline ring. This facilitates SNAr reactions with diverse nucleophiles:

Mechanistic pathway : HTFSI activates the C-Cl bond through hydrogen bonding, lowering the activation energy for nucleophilic attack ( Fig. 6). The α-nitrogen effect enhances C4 reactivity over other halogenated positions .

Transition Metal-Catalyzed Cross-Couplings

The C4-Cl bond participates in palladium-mediated reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

text4-Cl-6-(4-FC6H4)Quinazoline + ArB(OH)2 → 4-Ar-6-(4-FC6H4)Quinazoline

Conditions : PdCl2(PPh3)2 (5 mol%), K2CO3, DMF, 80°C

Representative results :

| Aryl Boronic Acid | Yield | Product Application |

|---|---|---|

| 4-Fluorophenyl | 85% | Anticancer lead |

| 4-Methoxyphenyl | 78% | Fluorescent probes |

Sonogashira Coupling

text4-Cl-6-(4-FC6H4)Quinazoline + HC≡CR → 4-Alkynyl-6-(4-FC6H4)Quinazoline

Optimized protocol :

Pd(PPh3)2Cl2 (3 mol%), CuI (10 mol%), Cs2CO3, THF, RT

Yield distribution :

| Alkyne (R) | Yield (%) |

|---|---|

| Ph- | 93 |

| CH2CH2OH | 90 |

| 4-FC6H4- | 89 |

C-H Functionalization

Recent advances enable direct modification of the quinazoline core:

Peri C-H Activation

Ru(II)-catalyzed annulation with alkynes:

text4-Cl-6-(4-FC6H4)Quinazoline + RC≡CR → Fused polyheterocycles

Key parameters :

-

Catalyst: RuCl2(p-cymene)2 (5 mol%)

-

Solvent: DCE, 100°C

Competitive Reactivity Patterns

Comparative studies reveal bond activation preferences:

| Bond Type | Relative Reactivity | Influencing Factors |

|---|---|---|

| C(4)-Cl | 1.00 (reference) | α-Nitrogen effect |

| C(6)-Br | 0.15 | Steric hindrance |

| C(2)-Cl | 0.07 | Electronic deactivation |

Computational insights :

DFT calculations (B3LYP/6-31G*) show C4-Cl bond dissociation energy = 83 kcal/mol vs. 90 kcal/mol for C2-Cl .

Propriétés

Formule moléculaire |

C14H8ClFN2 |

|---|---|

Poids moléculaire |

258.68 g/mol |

Nom IUPAC |

4-chloro-6-(4-fluorophenyl)quinazoline |

InChI |

InChI=1S/C14H8ClFN2/c15-14-12-7-10(3-6-13(12)17-8-18-14)9-1-4-11(16)5-2-9/h1-8H |

Clé InChI |

CBQNSXJGOYCSOL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2=CC3=C(C=C2)N=CN=C3Cl)F |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.